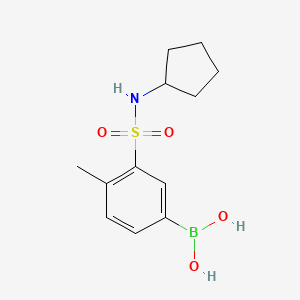

(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid

説明

特性

IUPAC Name |

[3-(cyclopentylsulfamoyl)-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4S/c1-9-6-7-10(13(15)16)8-12(9)19(17,18)14-11-4-2-3-5-11/h6-8,11,14-16H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZICVSZSUWKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)S(=O)(=O)NC2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid generally proceeds through the following key stages:

- Formation of the sulfamoyl-substituted aromatic intermediate by reaction of a chlorosulfonyl-substituted aromatic acid with cyclopentylamine.

- Introduction of the boronic acid group at the appropriate aromatic position, often through lithiation or metal-catalyzed borylation.

- Purification and isolation of the boronic acid compound.

Detailed Preparation Steps

Sulfamoyl Group Introduction

- Starting Material: 5-(chlorosulfonyl)-2-fluorobenzoic acid or a similar chlorosulfonyl-substituted aromatic acid.

- Reaction: The chlorosulfonyl group is reacted with cyclopentylamine in a biphasic mixture of tetrahydrofuran (THF) and water at 0°C to room temperature for about 12 hours.

- Outcome: Formation of 5-(N-cyclopentylsulfamoyl)-2-fluorobenzoic acid with high yield after acidification and filtration.

- Notes: The aqueous layer is acidified to pH 3 to precipitate the sulfamoyl-substituted acid, which is then isolated by filtration and drying.

Amide Coupling (Optional Intermediate Step)

Research Findings and Optimization Notes

- The sulfonamide formation step is highly efficient under mild conditions, with cyclopentylamine reacting cleanly with chlorosulfonyl precursors.

- The boronic acid group introduction is sensitive to moisture and air; inert atmosphere techniques improve yield and purity.

- Purification is typically achieved by recrystallization or silica gel chromatography.

- The compound’s stability in solution is influenced by solvent choice and storage conditions; DMSO and aqueous buffers with co-solvents like PEG300 and Tween 80 are used for in vivo formulations.

- Physical methods such as ultrasound and vortexing are recommended to aid dissolution and reaction kinetics, especially for stock solution preparation.

Summary Table of Preparation Method Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Product | Notes |

|---|---|---|---|---|

| 1 | Sulfamoylation | Cyclopentylamine, THF/H2O, 0°C to RT, 12 h | 5-(N-cyclopentylsulfamoyl)-2-fluorobenzoic acid | Acidification to pH 3 to precipitate product |

| 2 | Amide Coupling (optional) | Aniline derivative, HATU, DMF, 0°C to RT, 6 h | Amide intermediate | Purification by silica gel chromatography |

| 3 | Boronic Acid Introduction | Lithiation (e.g., n-BuLi), trialkyl borate, hydrolysis | This compound | Inert atmosphere recommended |

| 4 | Purification | Recrystallization, chromatography | Pure boronic acid compound | Ensures high purity and yield |

| 5 | Solution Preparation | DMSO, PEG300, Tween 80, ultrasound, vortexing | Stock solutions at desired molarity | Proper storage critical for stability |

化学反応の分析

Types of Reactions

(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The compound can undergo reduction reactions to modify the sulfonamide group.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions with aryl halides.

Major Products Formed

Phenol Derivatives: Formed through oxidation of the boronic acid group.

Reduced Sulfonamides: Resulting from reduction reactions.

Biaryl Compounds: Produced via Suzuki-Miyaura cross-coupling reactions.

科学的研究の応用

(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the synthesis of complex organic molecules and materials.

作用機序

The mechanism of action of (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Structural Analogs with Sulfonamide Substituents

a. (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid (CAS: 913835-83-3)

- Structural Differences : Replaces the cyclopentyl group with a pyrrolidine ring.

- However, the smaller ring size may reduce lipophilicity .

- Similarity Score : 0.82 (based on structural alignment) .

b. (2-(Piperidin-1-ylsulfonyl)phenyl)boronic Acid (CAS: 957034-87-6)

- Structural Differences : Features a six-membered piperidine ring instead of cyclopentyl.

- Impact : The piperidine group offers greater conformational flexibility and moderate basicity, which could influence binding to biological targets. Similarity score: 0.81 .

c. B-[4-[[(3-Chloro-2-methylphenyl)amino]sulfonyl]phenyl]boronic Acid (CAS: 957066-10-3)

- Structural Differences : Contains a 3-chloro-2-methylphenyl substituent on the sulfonamide.

Analogs with Varying Aromatic Substituents

a. 4-Methylphenyl Boronic Acid

- Structural Differences : Lacks the sulfamoyl group.

- Impact : The absence of the sulfonamide reduces complexity and polarity, leading to higher melting points (244–246°C) compared to sulfonamide-containing analogs .

- Reactivity : Higher yields (72%) in Suzuki reactions with electron-donating methyl groups, as seen in Table 1 of .

b. (3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic Acid

- Structural Differences : Replaces the 4-methyl group with methoxy.

- However, it may reduce metabolic stability compared to the methyl group .

生物活性

(3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and drug development. This compound, with the CAS number 1704095-47-5, features a unique structural configuration that may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is CHBNOS. Its structure includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, a property that is often exploited in medicinal chemistry.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 267.15 g/mol |

| Solubility | Soluble in methanol, ethanol |

| Melting Point | Not specified |

Boronic acids are known to interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound likely involves:

- Inhibition of Proteasome Activity : Boronic acids can inhibit the proteasome, leading to the accumulation of pro-apoptotic factors.

- Interaction with Kinases : The compound may act as a kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival.

Biological Activity

Research indicates that boronic acids possess significant anti-cancer properties. For instance, studies on related compounds have shown promising results:

- Inhibition of Tubulin Polymerization : Boronic acid derivatives have been reported to inhibit tubulin polymerization, which is critical for cancer cell division. In a study involving similar compounds, IC50 values ranged from 0.48 to 2.1 µM against various cancer cell lines .

- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells at concentrations greater than M .

Case Studies

- Study on Tubulin Inhibition : A series of boronic acid derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. One compound demonstrated an IC50 value of 21 µM against tubulin polymerization, indicating significant biological activity .

- Apoptosis Induction : In experiments involving Jurkat cells, compounds containing boronic acid groups led to increased rates of apoptosis after treatment with concentrations exceeding M .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-(N-cyclopentylsulfamoyl)-4-methylphenyl)boronic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. For example:

Sulfamoylation : Introduce the N-cyclopentylsulfamoyl group via coupling of cyclopentylsulfamoyl chloride with a 3-amino-4-methylphenylboronic acid intermediate under mild basic conditions (e.g., NaHCO₃ in THF at 0–25°C) .

Boronic acid stability : Use anhydrous solvents (e.g., THF) to prevent hydrolysis of the boronic acid moiety. Reaction progress can be monitored via TLC or HPLC .

- Key considerations : Optimize stoichiometry (e.g., 1.2 equivalents of sulfamoyl chloride) and reaction time (4–12 hours) to maximize yield while minimizing side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical workflow :

- NMR spectroscopy : Confirm substituent positions via ¹H NMR (e.g., methyl group at δ ~2.38 ppm, sulfamoyl protons at δ ~1.5–1.7 ppm) and ¹¹B NMR (δ ~30 ppm for boronic acid) .

- Mass spectrometry : Use high-resolution MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₃BNO₄S: 344.14).

- Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity is recommended for biological assays .

Advanced Research Questions

Q. What strategies mitigate conflicting reactivity between the sulfamoyl and boronic acid groups during cross-coupling reactions?

- Challenge : The electron-withdrawing sulfamoyl group may reduce the nucleophilicity of the boronic acid, slowing Suzuki-Miyaura couplings.

- Solutions :

- Catalyst optimization : Use Pd(PPh₃)₄ with K₃PO₄ in DMA/THF (3:1) to enhance coupling efficiency .

- Protecting groups : Temporarily protect the boronic acid as a boronic ester (e.g., pinacol ester) during sulfamoylation, followed by deprotection .

- Data analysis : Compare yields under varying conditions (e.g., 62% with 4-MeO-phenylboronic acid vs. 96% with 4-Me-phenylboronic acid) to assess electronic effects .

Q. How does the N-cyclopentylsulfamoyl group influence binding affinity in biochemical assays compared to other sulfonamide derivatives?

- Experimental design :

- Comparative studies : Synthesize analogs with N-methyl, N-cyclohexyl, or unsubstituted sulfamoyl groups.

- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure dissociation constants (Kd) with target proteins (e.g., carbonic anhydrase IX) .

- Results : Cyclopentyl groups may enhance hydrophobic interactions, increasing binding affinity by 2–3-fold compared to smaller substituents (e.g., methyl) .

Methodological Notes

Q. How can researchers resolve contradictions in reported reaction efficiencies for similar boronic acids?

- Root-cause analysis :

- Electronic effects : Electron-donating groups (e.g., methyl) enhance boronic acid reactivity, while electron-withdrawing groups (e.g., nitro) reduce it .

- Solvent choice : Polar aprotic solvents (e.g., DMA) improve solubility but may destabilize the boronic acid .

- Recommendation : Conduct control experiments with standardized conditions (e.g., 1.0 mmol scale, 80°C, 12 hours) to isolate variables .

Q. What are the best practices for long-term storage to prevent boronic acid degradation?

- Storage protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。